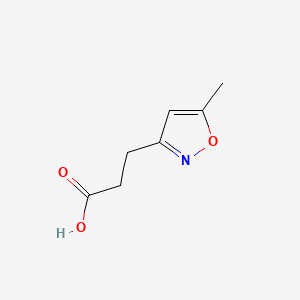

5-甲基-3-异恶唑丙酸

概述

描述

5-Methyl-3-isoxazolepropionic acid is a chemical compound known for its role as an agonist for the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This receptor is a subtype of ionotropic glutamate receptors, which are critical for fast excitatory synaptic transmission in the central nervous system . The compound is of significant interest in neuroscience and pharmacology due to its involvement in synaptic plasticity and its potential therapeutic applications.

科学研究应用

5-Methyl-3-isoxazolepropionic acid has a wide range of scientific research applications:

作用机制

Target of Action

The primary target of 5-Methyl-3-isoxazolepropionic acid is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPA receptor, AMPAR) . AMPARs are ionotropic transmembrane receptors for glutamate and predominantly Na+ ion channels that mediate fast synaptic transmission in the central nervous system (CNS) .

Mode of Action

5-Methyl-3-isoxazolepropionic acid interacts with AMPARs, which are composed of four types of subunits encoded by different genes . These receptors are responsible for the majority of fast excitatory synaptic transmission . The activation of AMPARs contributes to the central sensitization that underlies persistent inflammatory pain .

Biochemical Pathways

The activation of AMPARs plays a crucial role in numerous neurological disorders . AMPARs are involved in mediating brain functions, such as learning and memory . The trafficking of these receptors is related to different long-term memory processes . Central sensitization in the spinal cord is characterized by alterations in glutamate transmission through AMPARs, similar to changes underlying long-term potentiation (LTP) in learning and memory .

Pharmacokinetics

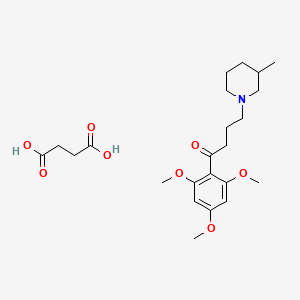

Related compounds such as perampanel, a selective, non-competitive ampar antagonist, have been studied . Perampanel is a once-daily oral anti-seizure medication with a half-life of approximately 12 hours .

Result of Action

The activation of AMPARs by 5-Methyl-3-isoxazolepropionic acid can lead to various outcomes. For instance, AMPARs are responsible for the majority of fast excitatory synaptic transmission, and their overactivation is potently excitotoxic . In addition, AMPARs play a central role in mediating brain functions, such as learning and memory .

Action Environment

The action of 5-Methyl-3-isoxazolepropionic acid can be influenced by various environmental factors. For instance, in the context of autoimmune encephalitis, AMPAR antibodies target against extracellular epitopes of the GluA1 or GluA2 subunits of the receptor . This suggests that the immune environment can significantly influence the action of 5-Methyl-3-isoxazolepropionic acid.

生化分析

Biochemical Properties

5-Methyl-3-isoxazolepropionic acid interacts primarily with the AMPA receptor, a type of glutamate receptor. The AMPA receptor is a tetramer composed of four subunits: GluR1, GluR2, GluR3, and GluR4 . These receptors mediate most of the fast excitatory synaptic transmissions in the brain and are crucial for synaptic plasticity, which is essential for learning and memory . The interaction of 5-Methyl-3-isoxazolepropionic acid with the AMPA receptor leads to the opening of the receptor’s ion channel, allowing the flow of sodium (Na+) and potassium (K+) ions, which generates an excitatory postsynaptic potential .

Cellular Effects

5-Methyl-3-isoxazolepropionic acid has profound effects on various types of cells and cellular processes. In neurons, it activates the AMPA receptors, leading to rapid depolarization and excitatory postsynaptic potentials . This activation is crucial for synaptic transmission and plasticity, influencing cell signaling pathways, gene expression, and cellular metabolism . The compound’s role in synaptic plasticity is particularly important in the context of learning and memory .

Molecular Mechanism

At the molecular level, 5-Methyl-3-isoxazolepropionic acid exerts its effects by binding to the AMPA receptor. This binding induces a conformational change in the receptor, leading to the opening of the ion channel and the influx of sodium ions and efflux of potassium ions . This ion flux generates an excitatory postsynaptic potential, which is essential for synaptic transmission . Additionally, the activation of AMPA receptors can lead to the activation of downstream signaling pathways, including those involving protein kinases and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-3-isoxazolepropionic acid can vary over time. The compound is relatively stable, but its effects can diminish with prolonged exposure due to receptor desensitization . Studies have shown that the activation of AMPA receptors by 5-Methyl-3-isoxazolepropionic acid can lead to changes in receptor trafficking and subunit composition over time, which can influence synaptic strength and plasticity .

Dosage Effects in Animal Models

The effects of 5-Methyl-3-isoxazolepropionic acid in animal models are dose-dependent. At low doses, the compound can enhance synaptic transmission and plasticity, leading to improved learning and memory . At high doses, it can induce excitotoxicity, leading to neuronal damage and cell death . This excitotoxicity is due to the excessive influx of calcium ions through the AMPA receptors, which can activate cell death pathways .

Metabolic Pathways

5-Methyl-3-isoxazolepropionic acid is involved in several metabolic pathways in the brain. It is primarily metabolized by enzymes that degrade glutamate and other excitatory amino acids . The compound’s interaction with these enzymes can influence metabolic flux and the levels of various metabolites, including glutamate and its derivatives .

Transport and Distribution

Within cells and tissues, 5-Methyl-3-isoxazolepropionic acid is transported and distributed by specific transporters and binding proteins . These transporters facilitate the compound’s uptake into neurons and its distribution within the synaptic cleft . The localization and accumulation of 5-Methyl-3-isoxazolepropionic acid within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of 5-Methyl-3-isoxazolepropionic acid is primarily within the synaptic cleft, where it interacts with the AMPA receptors on the postsynaptic membrane . The compound’s activity and function can be influenced by its localization within specific subcellular compartments, including the postsynaptic density and other synaptic structures . Post-translational modifications and targeting signals can also direct the compound to specific organelles and influence its activity .

准备方法

The synthesis of 5-Methyl-3-isoxazolepropionic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-butanone and hydroxylamine hydrochloride.

Formation of Isoxazole Ring: The key step involves the formation of the isoxazole ring through a cyclization reaction. This is achieved by reacting 3-methyl-2-butanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Introduction of Propionic Acid Group: The resulting intermediate is then subjected to further reactions to introduce the propionic acid group, typically through a series of oxidation and substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

化学反应分析

5-Methyl-3-isoxazolepropionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

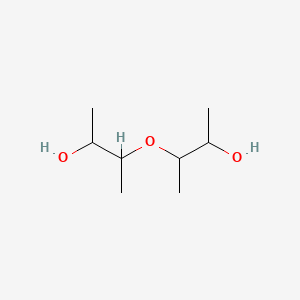

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce alcohol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

相似化合物的比较

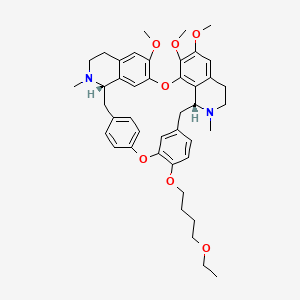

5-Methyl-3-isoxazolepropionic acid is similar to other compounds that act on glutamate receptors, such as:

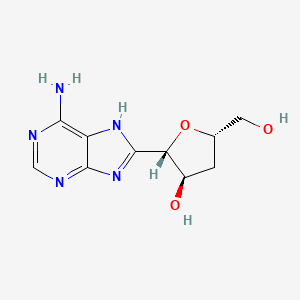

N-Methyl-D-aspartic acid (NMDA): Another agonist for a different subtype of ionotropic glutamate receptors, known for its role in synaptic plasticity and memory formation.

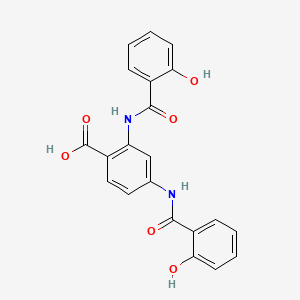

Kainic Acid: An agonist for kainate receptors, another subtype of ionotropic glutamate receptors, involved in excitatory neurotransmission.

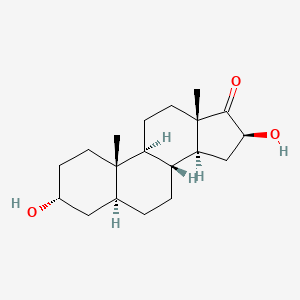

Quisqualic Acid: A compound that acts on both alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and metabotropic glutamate receptors.

The uniqueness of 5-Methyl-3-isoxazolepropionic acid lies in its selective activation of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, making it a valuable tool for studying this specific receptor subtype and its associated physiological and pathological processes.

属性

IUPAC Name |

3-(5-methyl-1,2-oxazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-5-4-6(8-11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJUUJCTQWMNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230063 | |

| Record name | 5-Methyl-3-isoxazolepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80073-32-1 | |

| Record name | 5-Methyl-3-isoxazolepropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080073321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-isoxazolepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

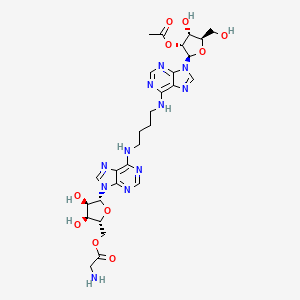

Feasible Synthetic Routes

Q1: What is the role of 5-methyl-3-isoxazolepropionic acid in prenatal tyrosinemia diagnosis?

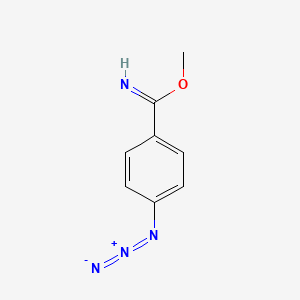

A1: 5-Methyl-3-isoxazolepropionic acid is not a naturally occurring compound but is synthesized as a derivative of succinylacetone. [, ] In the context of the provided research, succinylacetone is a biomarker for hereditary tyrosinemia. The research describes a method where succinylacetone present in amniotic fluid is converted into 5-methyl-3-isoxazolepropionic acid. This derivative, along with another biomarker, 4-hydroxyphenyllactic acid, are then extracted and analyzed using gas chromatography-mass spectrometry. [, ] This method enables the detection and quantification of these biomarkers, aiding in the prenatal diagnosis of tyrosinemia.

Q2: What analytical techniques are used to quantify 5-methyl-3-isoxazolepropionic acid in amniotic fluid?

A2: The research utilizes gas chromatography-mass spectrometry (GC-MS) to quantify 5-methyl-3-isoxazolepropionic acid. [, ] After derivatization of succinylacetone to 5-methyl-3-isoxazolepropionic acid and extraction alongside 4-hydroxyphenyllactic acid, both compounds are converted into their trimethylsilyl derivatives. This step enhances their volatility and detectability by GC-MS. The technique employs ammonia chemical ionization in the selected ion monitoring mode, increasing sensitivity and specificity for these specific compounds. [, ] 2-Hydroxy-n-caproic acid serves as an internal standard in this analysis. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。